molecular formula C15H17NO2S B3500166 ethyl 3-[(4-methyl-2-quinolinyl)thio]propanoate

ethyl 3-[(4-methyl-2-quinolinyl)thio]propanoate

Cat. No. B3500166
M. Wt: 275.4 g/mol
InChI Key: AGGDPZKHTAOJPC-UHFFFAOYSA-N
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Description

“Ethyl 3-[(4-methyl-2-quinolinyl)thio]propanoate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a thioether and an ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thioether group (a sulfur atom bonded to two carbon atoms), and an ester group (a carbonyl group adjacent to an ether group) .


Chemical Reactions Analysis

As a complex organic compound, “ethyl 3-[(4-methyl-2-quinolinyl)thio]propanoate” could participate in various chemical reactions. The quinoline ring might undergo electrophilic substitution reactions similar to other aromatic compounds. The thioether group could be oxidized, and the ester group could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 3-[(4-methyl-2-quinolinyl)thio]propanoate” would depend on its structure. For instance, the presence of the polar ester group might make it somewhat soluble in polar solvents. The aromatic quinoline ring might contribute to its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate personal protective equipment, and any safety data sheets (SDS) provided by the manufacturer should be followed .

Future Directions

Future research could explore the potential applications of this compound, such as its use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

ethyl 3-(4-methylquinolin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-18-15(17)8-9-19-14-10-11(2)12-6-4-5-7-13(12)16-14/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGDPZKHTAOJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC2=CC=CC=C2C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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